(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

CCR4 Antagonist Inflammation Chemokine Receptor

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098157-29-8) is a synthetic, small-molecule piperazinyl-pyrimidine derivative with a molecular formula of C13H20N4 and a molecular weight of 232.32 g/mol. This compound belongs to a class of piperazinyl pyrimidine derivatives that have been patented as potent antagonists of the human CC chemokine receptor 4 (CCR4), a G-protein coupled receptor implicated in inflammatory and allergic diseases such as asthma and atopic dermatitis.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
CAS No. 2098157-29-8
Cat. No. B1492118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
CAS2098157-29-8
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2
InChIInChI=1S/C13H20N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h4,9,14H,5-8H2,1-3H3/b10-4+
InChIKeyVBABNNCQBNAGTF-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098157-29-8) | A Structurally Defined Piperazinyl-Pyrimidine for CCR4 Antagonism Research


(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098157-29-8) is a synthetic, small-molecule piperazinyl-pyrimidine derivative with a molecular formula of C13H20N4 and a molecular weight of 232.32 g/mol [1]. This compound belongs to a class of piperazinyl pyrimidine derivatives that have been patented as potent antagonists of the human CC chemokine receptor 4 (CCR4), a G-protein coupled receptor implicated in inflammatory and allergic diseases such as asthma and atopic dermatitis [2]. The compound features a specific (E)-but-2-en-2-yl substituent at the pyrimidine 4-position, a methyl group at the 2-position, and an unsubstituted piperazine ring at the 6-position, which together confer a unique three-dimensional and electronic profile [1]. Its well-defined (E)-stereochemistry and distinct substitution pattern make it a useful scaffold and reference tool for structure-activity relationship (SAR) studies within the piperazinyl-pyrimidine chemical space [1].

Why Generic Piperazinyl-Pyrimidine Analogs Cannot Simply Substitute for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine in CCR4-Targeted Research


While numerous 2-methyl-6-(piperazin-1-yl)pyrimidine analogs are commercially available, the specific (E)-but-2-en-2-yl substituent at the 4-position is critical for the compound's biological activity profile as a CCR4 antagonist. The patent family encompassing (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine emphasizes the structure-activity relationship (SAR) of 4-position alkyl/alkenyl substituents, where small changes lead to significant variations in CCR4 antagonist potency [1]. Direct substitution with chemically similar but structurally distinct analogs—such as 4-ethyl, 4-isopropyl, or 4-chloro variants—would alter the molecule's electronic distribution, steric bulk, and lipophilicity (cLogP), potentially resulting in a complete loss of the desired CCR4 antagonism [1]. For procurement, selecting this specific stereochemically defined (E)-isomer ensures experimental reproducibility and alignment with the inventor's disclosed pharmacological data [1].

Quantitative Differentiation Evidence: (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine vs. Closest Structural Analogs


CCR4 Antagonist Potency: (E)-But-2-en-2-yl Substituent is Essential for Sub-100 nM Activity

In the patent family disclosing (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, the (E)-but-2-en-2-yl substituent at the 4-position of the pyrimidine ring is a key determinant of high-affinity CCR4 antagonism [1]. While the patent exemplifies a range of 4-position substituents, the specific (E)-but-2-en-2-yl group is selected for its optimal steric and electronic properties that facilitate binding to the CCR4 receptor [1]. SAR data from the patent demonstrate that replacing this group with a saturated alkyl chain (e.g., ethyl or isopropyl) or a heteroaryl moiety leads to a marked decrease in antagonist potency [1].

CCR4 Antagonist Inflammation Chemokine Receptor

Lipophilicity-Driven Differentiation: cLogP of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine vs. Non-Alkenyl Analogs

The computed partition coefficient (XLogP3-AA) for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is 2.1 [1]. The presence of the (E)-but-2-en-2-yl group introduces a degree of unsaturation that moderately increases lipophilicity compared to its saturated 4-butyl analog (predicted XLogP3 ~2.5), while maintaining better solubility than fully aromatic 4-phenyl analogs (predicted XLogP3 >3.0).

Lipophilicity Drug-Likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison: (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine Maintains Optimal CNS Drug-Like TPSA

The topological polar surface area (TPSA) of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is 41 Ų [1], which falls within the optimal range (<70 Ų) for central nervous system (CNS) drug candidates [2]. This is comparable to other CNS-active piperazine-pyrimidine drugs [2].

CNS Drug Design Blood-Brain Barrier TPSA

High-Impact Research and Procurement Scenarios for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine


CCR4 Antagonist Lead Optimization and SAR Studies

Procure (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine as a validated reference compound for CCR4 antagonist SAR exploration, as defined in the patent family EP2805947 [1]. Its sub-100 nM potency class and the critical role of the (E)-but-2-en-2-yl group make it an essential comparator for novel CCR4 antagonists being developed for asthma, atopic dermatitis, and other Th2-mediated inflammatory diseases [1].

CNS Drug Discovery Scaffold for Neuroinflammation

Utilize the compound's favorable CNS drug-like properties (TPSA 41 Ų, cLogP 2.1) as a starting point for designing brain-penetrant molecules targeting neuroinflammatory CCR4-related pathways [2]. Its balanced physicochemical profile supports lead generation for multiple sclerosis or other CNS autoimmune disorders [2].

Synthetic Methodology Development Using a Stereodefined Alkenyl Pyrimidine

The (E)-but-2-en-2-yl group provides a unique handle for further chemical transformations (e.g., epoxidation, dihydroxylation, or metathesis) that can generate diverse compound libraries. Its stable (E)-configuration prevents isomerization during synthesis, ensuring product consistency [3].

Quote Request

Request a Quote for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.